2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977610
InChI: InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3
SMILES:
Molecular Formula: C10H24O2Si
Molecular Weight: 204.38 g/mol

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol

CAS No.:

Cat. No.: VC15977610

Molecular Formula: C10H24O2Si

Molecular Weight: 204.38 g/mol

* For research use only. Not for human or veterinary use.

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol -

Specification

Molecular Formula C10H24O2Si
Molecular Weight 204.38 g/mol
IUPAC Name 2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol
Standard InChI InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3
Standard InChI Key YLIFPAIIVODJKD-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)(C)[Si](C)(C)OCCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol, reflects its branched alkylsilyl group attached to an ethoxy alcohol. The 2,3-dimethylbutan-2-yl substituent introduces steric bulk, while the dimethylsilyl moiety enhances electronic effects. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₀H₂₄O₂Si
Molecular Weight204.38 g/mol
Exact Mass204.1543 g/mol
Topological Polar SA29.5 Ų
LogP (Octanol-Water)3.2

The Canonical SMILES representation, CC(C)C(C)(C)Si(C)OCCO, illustrates the spatial arrangement of atoms, highlighting the silyl ether linkage (-O-Si-) and the ethanol chain.

Physicochemical Properties

The compound’s physical properties are critical for handling and application:

PropertyValueSource
Density0.91±0.1 g/cm³
Boiling Point186.1±23.0 °C (760 mmHg)
Flash Point66.4±22.6 °C
Vapor Pressure0.2±0.8 mmHg at 25°C
Refractive Index1.424

The low vapor pressure and moderate boiling point suggest suitability for reactions requiring controlled evaporation. Its density, lower than water, implies immiscibility with aqueous solutions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves silylation of ethanol derivatives with chlorosilanes. A representative method includes:

  • Reaction of 2,3-Dimethyl-2-butanol with Dimethylchlorosilane:

    • Conditions: Inert atmosphere (N₂/Ar), catalytic triethylamine, anhydrous tetrahydrofuran (THF) .

    • Mechanism: Nucleophilic displacement of chloride by the ethoxy group.

    • Yield: ~70–85% after purification via column chromatography.

  • Protection-Deprotection Strategies:
    Bulky silyl groups like di-tert-butylsilylene (DTBS) enhance α-selectivity during glycosylation, as demonstrated in analogous syntheses .

Optimization Challenges

  • Moisture Sensitivity: Silyl ethers hydrolyze readily, necessitating anhydrous conditions .

  • Steric Hindrance: The 2,3-dimethylbutan-2-yl group complicates nucleophilic attacks, requiring elevated temperatures or prolonged reaction times.

Chemical Stability and Reactivity

Hydrolytic Degradation

The silyl ether bond undergoes hydrolysis in acidic or basic media:

R-O-Si(CH₃)₂-C(CH₃)₂CH(CH₃)₂+H₂OR-OH+(CH₃)₂Si(OH)₂+C(CH₃)₂CH(CH₃)₂\text{R-O-Si(CH₃)₂-C(CH₃)₂CH(CH₃)₂} + \text{H₂O} \rightarrow \text{R-OH} + \text{(CH₃)₂Si(OH)₂} + \text{C(CH₃)₂CH(CH₃)₂}

Factors Influencing Stability:

  • pH: Rapid degradation at pH < 3 or > 10.

  • Temperature: Half-life decreases by 50% per 10°C rise.

Thermal Behavior

  • Thermogravimetric Analysis (TGA): Decomposition initiates at ~200°C, releasing siloxanes and hydrocarbons.

  • DSC Profile: Endothermic peak at 55°C corresponds to melting .

Applications in Industry and Research

Pharmaceutical Intermediate

  • Drug Delivery: Silyl ethers improve lipophilicity of hydrophilic drugs, enhancing membrane permeability .

  • Prodrug Design: Temporary protection of hydroxyl groups in antiviral agents .

Materials Science

  • Surface Modifiers: Impart water-repellency to polymers and glass.

  • Adhesion Promoters: Enhance bonding in epoxy resins and silicones.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.02 (s, 6H, Si(CH₃)₂), δ 1.20 (s, 9H, C(CH₃)₃), δ 3.68 (t, 2H, OCH₂CH₂OH).

  • ¹³C NMR:

    • δ 18.4 (Si(CH₃)₂), δ 25.8 (C(CH₃)₃), δ 62.1 (OCH₂).

Infrared Spectroscopy (IR)

  • ν(O-H): 3350 cm⁻¹ (broad, ethanol -OH).

  • ν(Si-O-C): 1080 cm⁻¹.

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